2-CycloheptyloxyphenylZinc bromide

Description

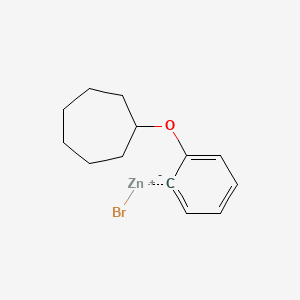

2-CycloheptyloxyphenylZinc bromide is an organozinc reagent characterized by a zinc center bonded to a bromine atom and a 2-cycloheptyloxyphenyl substituent. Such reagents are pivotal in cross-coupling reactions (e.g., Negishi coupling) to construct carbon-carbon bonds in organic synthesis. The cycloheptyloxy group introduces significant steric bulk, which may influence reactivity and selectivity compared to simpler aryl zinc bromides.

Properties

Molecular Formula |

C13H17BrOZn |

|---|---|

Molecular Weight |

334.6 g/mol |

IUPAC Name |

bromozinc(1+);phenoxycycloheptane |

InChI |

InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h3,6-7,10,12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |

InChI Key |

UPUQCXAVMBLSEY-UHFFFAOYSA-M |

Canonical SMILES |

C1CCCC(CC1)OC2=CC=CC=[C-]2.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 2-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

- Dissolving 2-cycloheptyloxyphenyl bromide in THF.

- Adding zinc powder to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are typically used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

2-CycloheptyloxyphenylZinc bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It can be employed in the modification of biomolecules for various biological studies.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CycloheptyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations depending on the reaction conditions and the presence of other reagents. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds and the activation of reactants.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 2-CycloheptyloxyphenylZinc Bromide : Features a bulky cycloheptyloxy substituent on the phenyl ring, leading to increased steric hindrance. Estimated molecular weight: ~342 g/mol (calculated).

- 2-ChlorophenylZinc Bromide : Contains an electron-withdrawing chlorine substituent. Molecular weight: 266.32 g/mol. Synthesized via CoBr₂-catalyzed activation of zinc with 2-bromochlorobenzene .

- (Cyclohexylmethyl)Zinc Bromide: A cyclohexylmethyl-substituted organozinc compound (MW: 242.47 g/mol) with moderate steric bulk .

- Zinc Bromide Dihydrate (ZnBr₂·2H₂O): An inorganic zinc salt with a crystalline structure comprising [Zn(H₂O)₆]²⁺ and dimeric [Zn₂Br₆]²⁻ units connected by hydrogen bonds .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | Reactivity Profile |

|---|---|---|---|

| This compound | ~342 | THF, Et₂O | Moderate (steric hindrance) |

| 2-ChlorophenylZinc Bromide | 266.32 | THF | High (electron-withdrawing Cl) |

| (Cyclohexylmethyl)Zinc Bromide | 242.47 | Et₂O | High (less steric bulk) |

| Zinc Bromide Dihydrate | 261.23 | Water | Low (inorganic, ionic character) |

Research Findings

- Crystal Structure of ZnBr₂·2H₂O : Orthorhombic system (space group Immm), with lattice parameters a = 10.435 Å, b = 10.367 Å, c = 7.961 Å. Structural analysis reveals hydrogen-bonding networks between [Zn(H₂O)₆]²⁺ and [Zn₂Br₆]²⁻ units .

- Synthesis Optimization : CoBr₂ catalysis improves zinc activation efficiency in aryl zinc bromide synthesis, as demonstrated for 2-chlorophenyl zinc bromide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.